2-(4-Bromo-2-(isoxazol-5-YL)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-(isoxazol-5-YL)phenoxy)acetic acid is an organic compound with the molecular formula C11H8BrNO4 It is characterized by the presence of a bromine atom, an isoxazole ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-(isoxazol-5-YL)phenoxy)acetic acid typically involves the following steps:
Bromination: The starting material, 2-(isoxazol-5-YL)phenol, undergoes bromination using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the 4-position of the phenol ring.
Esterification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the phenoxyacetic acid derivative.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-(isoxazol-5-YL)phenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxyacetic acid moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2-(4-Bromo-2-(isoxazol-5-YL)phenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated and isoxazole-containing compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-(isoxazol-5-YL)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and isoxazole ring are key functional groups that contribute to its biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-(isoxazol-5-YL)phenoxy)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-2-(isoxazol-5-YL)phenoxy)acetic acid: Similar structure but with a fluorine atom instead of bromine.
2-(4-Methyl-2-(isoxazol-5-YL)phenoxy)acetic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(4-Bromo-2-(isoxazol-5-YL)phenoxy)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or functional groups.
Properties
CAS No. |
763109-06-4 |
---|---|
Molecular Formula |
C11H8BrNO4 |
Molecular Weight |
298.09 g/mol |
IUPAC Name |
2-[4-bromo-2-(1,2-oxazol-5-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C11H8BrNO4/c12-7-1-2-9(16-6-11(14)15)8(5-7)10-3-4-13-17-10/h1-5H,6H2,(H,14,15) |
InChI Key |
AEZJDRISVAYEBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC=NO2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.